molecular formula C9H7ClFN3O B1467382 [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250389-06-0

[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467382
CAS No.: 1250389-06-0
M. Wt: 227.62 g/mol
InChI Key: HLSBKEYZIPBRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Phenyl Group: The phenyl group with chloro and fluoro substituents can be introduced through a nucleophilic aromatic substitution reaction.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Antimicrobial Agents: Due to its triazole structure, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Antifungal Agents:

Industry:

    Agrochemicals: The compound can be used in the formulation of pesticides and herbicides, providing protection against various pests and weeds.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting microbial infections.

Mechanism of Action

The mechanism of action of [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the antimicrobial and antifungal effects observed. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity, making it a potent agent in various applications.

Comparison with Similar Compounds

    [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]amine: Contains an amine group instead of methanol.

    [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carboxylic acid: Contains a carboxylic acid group instead of methanol.

Uniqueness: The presence of the methanol group in [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol provides unique reactivity and binding properties compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

[1-(4-chloro-3-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSBKEYZIPBRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 3
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.